1,4,4-Trimethylimidazolidine-2-thione
Description
1,4,4-Trimethylimidazolidine-2-thione is a heterocyclic organic compound featuring a five-membered imidazolidine ring substituted with three methyl groups and a thione (C=S) functional group at position 2. Its structural rigidity and electron-rich sulfur atom make it suitable for metal coordination and catalysis.
Properties
Molecular Formula |
C6H12N2S |
|---|---|
Molecular Weight |
144.24 g/mol |
IUPAC Name |
1,4,4-trimethylimidazolidine-2-thione |
InChI |
InChI=1S/C6H12N2S/c1-6(2)4-8(3)5(9)7-6/h4H2,1-3H3,(H,7,9) |
InChI Key |
BGGQPKGGVDCTCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(=S)N1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,4-Trimethylimidazolidine-2-thione can be synthesized through various methods. One common approach involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .
Industrial Production Methods
Industrial production of 1,4,4-Trimethylimidazolidine-2-thione typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,4,4-Trimethylimidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in various substituted derivatives of 1,4,4-Trimethylimidazolidine-2-thione .
Scientific Research Applications
1,4,4-Trimethylimidazolidine-2-thione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics and antifungal agents.
Medicine: Research has shown that derivatives of this compound possess anticancer and anti-inflammatory activities, which could be explored for therapeutic purposes.
Industry: It is used in the production of pesticides and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 1,4,4-Trimethylimidazolidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological processes, such as cell division and metabolism, resulting in antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity
1,4,4-Trimethylimidazolidine-2-thione contains a thione group, which distinguishes it from other imidazolidine derivatives. For example:
- 1-(4-Methylphenyl)imidazolidine-2,4,5-trione (CAS: 93284-13-0) features three ketone groups (C=O) at positions 2, 4, and 3. This substitution pattern reduces nucleophilicity compared to the thione-containing analog, likely limiting its utility in metal coordination but enhancing stability under oxidative conditions .
- 5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione (synthesized via thiosemicarbazide condensation) shares the thione group but differs in ring structure (oxadiazole vs. imidazolidine). The oxadiazole’s aromaticity may confer greater thermal stability, whereas the imidazolidine’s saturated ring could enhance conformational flexibility .
Data Table: Key Comparative Properties
*Inferred from saturated ring structure.
Research Implications
- The thione group enhances metal-binding capacity compared to ketone-rich analogs, making it promising for catalysis or bioinorganic applications.
- Safety protocols for handling should align with those for sulfur-containing compounds until specific toxicological studies are conducted.
Further research should prioritize synthesizing the compound using methods analogous to those in and characterizing its coordination chemistry and biological activity.
Biological Activity
1,4,4-Trimethylimidazolidine-2-thione is a sulfur-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, potential applications in drug development, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
1,4,4-Trimethylimidazolidine-2-thione is characterized by the following molecular structure:
- Molecular Formula : C₇H₁₃N₂S
- Molecular Weight : 157.25 g/mol
The compound features a five-membered ring with a thione functional group, contributing to its reactivity and biological interactions.
Antimicrobial Properties
1,4,4-Trimethylimidazolidine-2-thione has demonstrated significant antimicrobial activity against various pathogens. Research indicates its effectiveness against both gram-positive and gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Antioxidant Activity
The compound exhibits notable antioxidant properties, which can be attributed to its ability to scavenge free radicals. This activity is crucial for protecting cells from oxidative stress and may have implications in preventing chronic diseases.
Cytotoxicity and Anticancer Potential
Studies have shown that 1,4,4-Trimethylimidazolidine-2-thione possesses cytotoxic effects on various cancer cell lines. The compound induces apoptosis in cancer cells through the activation of intrinsic pathways.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Drug Development
Due to its promising biological activities, 1,4,4-Trimethylimidazolidine-2-thione is being investigated as a lead compound in drug development. Its structural modifications are being explored to enhance efficacy and reduce toxicity.
A recent study highlighted the synthesis of derivatives that improved antimicrobial potency while maintaining low cytotoxicity against normal cells. These findings suggest potential applications in treating infections caused by resistant strains of bacteria.
Agricultural Applications
The compound's biological activity extends to agricultural applications, where it is being evaluated as a biopesticide. Its effectiveness in controlling plant pathogens could provide an eco-friendly alternative to synthetic pesticides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
